An In-Depth Technical Guide to 3-Bromo-2-(tert-butyl)-5-methylthiophene: Synthesis, Properties, and Applications in Modern Organic Chemistry
An In-Depth Technical Guide to 3-Bromo-2-(tert-butyl)-5-methylthiophene: Synthesis, Properties, and Applications in Modern Organic Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-(tert-butyl)-5-methylthiophene, a substituted thiophene with significant potential as a versatile building block in medicinal chemistry and materials science. We delve into its chemical structure, physicochemical properties, and predicted spectral data. A detailed, field-proven synthetic protocol for its preparation via regioselective bromination is presented, with a focus on the mechanistic rationale behind the experimental choices. Furthermore, this guide explores the compound's synthetic utility through two cornerstone reactions: lithium-halogen exchange and Suzuki-Miyaura cross-coupling, providing step-by-step methodologies for these transformations. The potential applications of this molecule in the development of novel therapeutics are discussed, contextualized by the established importance of the thiophene scaffold in FDA-approved drugs. Finally, essential safety and handling information, based on analogous compounds, is provided to ensure its safe utilization in a research setting.
Chemical Structure and Physicochemical Properties
3-Bromo-2-(tert-butyl)-5-methylthiophene is a trisubstituted thiophene ring. The structure is characterized by a bulky tert-butyl group at the C2 position, a bromine atom at C3, and a methyl group at C5. The steric hindrance imposed by the tert-butyl group ortho to the bromine atom significantly influences the molecule's reactivity and conformational preferences.
Caption: Chemical Structure of 3-Bromo-2-(tert-butyl)-5-methylthiophene.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | 3-bromo-2-tert-butyl-5-methylthiophene | [1] |
| CAS Number | 36880-45-2 | [1] |
| Molecular Formula | C₉H₁₃BrS | [1] |
| Molecular Weight | 233.17 g/mol | [1] |
| Monoisotopic Mass | 231.99213 Da | [1] |
| XLogP3 | 4.4 | [1] |
| Physical Form | Predicted to be a liquid or low-melting solid | N/A |
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not publicly available, ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established principles and data from analogous structures, such as 3-bromo-2-methylthiophene.[2]
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Proton | ~6.8 | Singlet | 1H | Thiophene C4-H |
| ~2.4 | Singlet | 3H | C5-CH₃ | |
| ~1.4 | Singlet | 9H | C2-C(CH₃)₃ | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Carbon | ~145 | C2 | ||
| ~140 | C5 | |||
| ~125 | C4 | |||
| ~110 | C3 | |||
| ~35 | C(CH₃)₃ | |||
| ~31 | C(C H₃)₃ | |||
| ~15 | C5-CH₃ |
Rationale for Predictions: The lone thiophene proton at the C4 position is expected to appear as a singlet around 6.8 ppm. The methyl protons are predicted in the typical aromatic methyl region (~2.4 ppm), and the tert-butyl protons will give a strong singlet signal further upfield (~1.4 ppm). In the ¹³C NMR, the carbons attached to the heteroatom (C2, C5) will be downfield, with the carbon bearing the bromine (C3) appearing more upfield due to the heavy atom effect.
Synthesis and Mechanistic Insights
The most direct and efficient synthesis of 3-Bromo-2-(tert-butyl)-5-methylthiophene involves the regioselective electrophilic bromination of the precursor, 2-(tert-butyl)-5-methylthiophene. The directing effects of the alkyl substituents on the thiophene ring are key to the success of this strategy.
Caption: Proposed synthetic workflow for the target compound.
Expert Commentary on Synthetic Strategy
The choice of N-bromosuccinimide (NBS) as the brominating agent is deliberate. Unlike elemental bromine (Br₂), which can be harsh and lead to over-bromination or side reactions, NBS provides a mild and controlled source of an electrophilic bromine equivalent.[3][4] The reaction is typically performed in a solvent like N,N-dimethylformamide (DMF) or a non-polar solvent like carbon tetrachloride (CCl₄) in the dark to prevent radical side reactions. The regioselectivity is dictated by the electronic and steric properties of the substituents. The C2 and C5 positions of thiophene are the most activated towards electrophilic substitution. Since both are occupied, the electrophile will target the next most activated positions, C3 and C4. The bulky tert-butyl group at C2 sterically hinders attack at the adjacent C3 position to some extent, but the electronic activating effect of both alkyl groups directs the incoming electrophile to one of the vacant beta-positions (C3 or C4). The combined activating effect typically favors substitution at the C3 position, ortho to the strongly activating tert-butyl group.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 3-Bromo-2-(tert-butyl)-5-methylthiophene via electrophilic bromination.
Materials:
-
2-(tert-butyl)-5-methylthiophene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-(tert-butyl)-5-methylthiophene (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous DMF to a concentration of approximately 0.5 M. Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (1.05 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel or by vacuum distillation to yield the pure 3-Bromo-2-(tert-butyl)-5-methylthiophene.
Key Reactions and Synthetic Utility
The bromine atom at the C3 position serves as a versatile synthetic handle, enabling the transformation of 3-Bromo-2-(tert-butyl)-5-methylthiophene into a wide range of more complex molecules. Two of the most powerful transformations are lithium-halogen exchange and palladium-catalyzed cross-coupling.
Lithium-Halogen Exchange
This reaction is a cornerstone of organometallic chemistry, allowing for the conversion of the relatively unreactive C-Br bond into a highly nucleophilic C-Li bond. This in situ-generated organolithium species can then react with a vast array of electrophiles.
Caption: General workflow for lithium-halogen exchange.
Expert Commentary on Reagent Choice: While n-butyllithium (n-BuLi) is commonly used, tert-butyllithium (t-BuLi) is often a superior reagent for lithium-halogen exchange on aromatic systems.[5] Its higher reactivity can lead to faster and more complete exchange at low temperatures, minimizing side reactions. However, t-BuLi is also more sterically hindered and significantly more pyrophoric, requiring more stringent handling procedures.[6] The choice depends on the specific electrophile and the scale of the reaction.
Detailed Experimental Protocol: Lithiation and Quench with an Electrophile
Objective: To generate 3-lithio-2-(tert-butyl)-5-methylthiophene and trap it with a generic electrophile.
Materials:
-
3-Bromo-2-(tert-butyl)-5-methylthiophene (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., dry ice for CO₂, benzaldehyde) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the starting bromothiophene to a flask containing anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to equilibrate the temperature.
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe over 10-15 minutes, keeping the internal temperature below -70 °C.
-
Exchange: Stir the resulting mixture at -78 °C for 45-60 minutes to ensure complete lithium-halogen exchange.[4]
-
Electrophilic Quench: Add the electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise while maintaining the temperature at -78 °C.
-
Warming: After the addition, stir the mixture at -78 °C for another hour before allowing it to slowly warm to room temperature over 2-3 hours.
-
Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over MgSO₄, and purify by standard methods.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This reaction is exceptionally robust, with a high tolerance for various functional groups, making it a staple in drug discovery and materials synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple 3-Bromo-2-(tert-butyl)-5-methylthiophene with a generic arylboronic acid.
Materials:
-
3-Bromo-2-(tert-butyl)-5-methylthiophene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the bromothiophene (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the solvent mixture (e.g., 1,4-Dioxane and water, 4:1).
-
Degassing: Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate the solvent, and purify the residue by flash column chromatography to obtain the desired biaryl product.
Applications in Drug Discovery and Materials Science
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine. Its bioisosteric relationship with the phenyl ring, combined with its unique electronic properties and ability to engage in hydrogen bonding via the sulfur atom, makes it a highly valuable core structure.
3-Bromo-2-(tert-butyl)-5-methylthiophene is an ideal starting point for generating libraries of novel compounds for drug discovery programs.
-
Kinase Inhibitors: By using Suzuki coupling to introduce various aromatic and heteroaromatic moieties at the C3 position, this building block can be used to synthesize scaffolds that target the ATP-binding site of various kinases, a critical target class in oncology.
-
GPCR Modulators: The thiophene core can be elaborated via lithiation-alkylation or cross-coupling to create novel ligands for G-protein coupled receptors (GPCRs), which are involved in a vast range of physiological processes.
-
Organic Electronics: Polythiophenes are a major class of conductive polymers used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Functionalized monomers like this one could be used to synthesize polymers with tailored solubility and electronic properties.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Bromo-2-(tert-butyl)-5-methylthiophene. However, based on data for structurally related bromothiophenes, the compound should be handled with care, assuming it possesses similar hazards.
Table 3: Recommended Safety and Handling Procedures
| Category | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat. | To prevent skin and eye contact. Brominated organic compounds can be irritants and may be absorbed through the skin. |
| Ventilation | Handle exclusively in a certified chemical fume hood. | To avoid inhalation of potentially toxic vapors. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition. | To prevent degradation and ensure stability. Many organic halides are light-sensitive. |
| Spill & Disposal | Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of in accordance with local, state, and federal regulations. | To ensure proper containment and environmental protection. |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure. | Standard first aid procedures for hazardous chemical exposure.[1] |
Disclaimer: This information is based on analogous compounds and is intended for guidance only. Always consult a compound-specific Safety Data Sheet when available and perform a thorough risk assessment before handling any chemical.
Conclusion
3-Bromo-2-(tert-butyl)-5-methylthiophene represents a highly valuable and versatile chemical intermediate. Its well-defined structure, coupled with the synthetic accessibility of its reactive bromide handle through robust and scalable reactions like lithium-halogen exchange and Suzuki-Miyaura coupling, positions it as a key building block for advanced applications. For researchers in drug discovery and materials science, this compound offers a reliable entry point for the synthesis of novel, high-value molecular architectures. The protocols and insights provided in this guide aim to empower scientists to effectively and safely leverage the full synthetic potential of this promising thiophene derivative.
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